molecular formula C10H10O3 B11909333 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid CAS No. 77635-15-5

3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid

Cat. No.: B11909333
CAS No.: 77635-15-5
M. Wt: 178.18 g/mol
InChI Key: GUNRRFUGNPPBPH-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid is a chemical compound belonging to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid typically involves the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This reaction is carried out at room temperature for 72 hours to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylic Acid.

    Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Formation of 3-halo-2,3-dihydro-1H-indene-4-carboxylic Acid derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways, however, require further investigation to be fully elucidated.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNRRFUGNPPBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452519
Record name 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77635-15-5
Record name 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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